molecular formula C17H18O2 B3183602 1-Butanone, 1-(4-methoxyphenyl)-4-phenyl- CAS No. 101594-58-5

1-Butanone, 1-(4-methoxyphenyl)-4-phenyl-

Cat. No. B3183602
Key on ui cas rn: 101594-58-5
M. Wt: 254.32 g/mol
InChI Key: XBNJLAPERJEQAO-UHFFFAOYSA-N
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Patent
US08053581B2

Procedure details

A procedure similar to step 2 of 5.3.1 was used. 4-Phenylbutyryl chloride prepared in the step 1 and methylphenyl ether were used as starting materials, allowed to react in dichloromethane with AlCl3 as catalyst, stirred at −10° C. to −15° C. for 30 minutes and then at room temperature for 3 hours, a crude product was obtained, purified under a reduced pressure by silica gel column chromatography eluted with a gradient of petroleum ether and ethyl acetate at a ratio of 20:1-10:1 (V:V) to obtain a product as a white crystal in a yield of 57.5%, mp: 60-61 └. 1H-NMR (CDCl3, 400 MHz) δ: 2.07 (2H, quintuple, J=7.56 Hz), 2.72 (2H, t, J=7.56 Hz), 2.93 (2H, t, J=7.56 Hz), 3.86 (3H, s, OCH3), 6.91 (2H, d, J=7.00 Hz, ArH), 7.16˜7.21 (5H, m, ArH), 7.91 (2H, d, J=7.00 Hz, ArH); FAB-MS: 255.2 (M+1, 100), 150.1 (27), 135.1 (22), 91.1 (7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
57.5%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][C:10](Cl)=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>ClCCl.[Al+3].[Cl-].[Cl-].[Cl-]>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([C:10](=[O:11])[CH2:9][CH2:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:17][CH:16]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred at −10° C. to −15° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
a crude product was obtained
CUSTOM
Type
CUSTOM
Details
purified under a reduced pressure by silica gel column chromatography
WASH
Type
WASH
Details
eluted with a gradient of petroleum ether and ethyl acetate at a ratio of 20:1-10:1 (V:V)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CCCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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